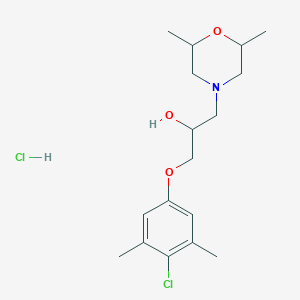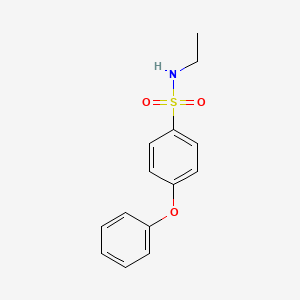![molecular formula C22H19NO5S B5120460 2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120460.png)
2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound has been found to possess several unique properties that make it an ideal candidate for further research and development.
Wirkmechanismus
The mechanism of action of 2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is not yet fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and proteins involved in various cellular processes. This inhibition leads to a cascade of events that ultimately results in the desired therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione are diverse and depend on the specific application. In the field of medicine, the compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to regulate blood glucose levels, making it a potential candidate for the treatment of diabetes. In addition, the compound has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione in laboratory experiments are its unique properties, which make it an ideal candidate for various applications. The compound is relatively stable and can be synthesized in large quantities, making it readily available for research purposes. However, the limitations of using this compound in laboratory experiments include its high toxicity, which can make it challenging to work with, and its complex synthesis process, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of 2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione. One of the significant areas of research is the development of new drugs based on the compound. The unique properties of the compound make it an ideal candidate for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the compound's mechanism of action, which will provide a better understanding of its therapeutic effects. Additionally, the compound's potential applications in the field of agriculture, such as the development of new pesticides and herbicides, also warrant further research. Finally, research into the compound's potential applications in the field of nanotechnology, such as the development of new materials and devices, is also an exciting area of research.
Synthesemethoden
The synthesis of 2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex process that involves several steps. The initial step involves the preparation of 2,5-diethylphenol, which is then subjected to a series of chemical reactions to obtain the final product. The synthesis process requires specialized equipment and expertise, and hence, it is typically carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
The unique properties of 2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione make it an ideal candidate for various scientific research applications. One of the significant applications of this compound is in the field of medicine, where it has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammatory disorders. The compound has also been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2,5-diethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-3-14-11-12-15(4-2)19(13-14)29(26,27)28-23-21(24)17-9-5-7-16-8-6-10-18(20(16)17)22(23)25/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVNDTZQYLOLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B5120425.png)

![N-methyl-N-{[1-(2-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5120437.png)
![2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid](/img/structure/B5120441.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5120449.png)

![2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)
![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120475.png)
![3-methyl-N-[3-(4-morpholinyl)propyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5120476.png)